
(1-(4-Fluorophényl)-3,3-diméthylcyclobutyl)méthanamine
Vue d'ensemble
Description
“(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine” is a chemical compound that contains a cyclobutyl ring, which is a type of cycloalkane, and a fluorophenyl group, which is a type of aromatic ring. The presence of the amine group (-NH2) suggests that it could be a derivative of methanamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutyl ring substituted with a fluorophenyl group and a methanamine group. The exact structure would depend on the positions of these substitutions on the cyclobutyl ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the exact structure and the conditions under which the reactions are carried out. Generally, amines can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding .Applications De Recherche Scientifique
Synthèse de chélates tris-fer (III)
Les chercheurs ont utilisé ce composé dans la synthèse de nouveaux chélates tris-fer (III) de ligands 3-hydroxy-4-pyridinone . Ces chélates sont importants en chimie médicinale, en particulier dans le traitement des conditions de surcharge en fer.
Radiomarquage de l'acide folique
Le composé réagit avec les groupes α- et γ-carboxyle de l'acide folique pour donner de l'acide folique marqué au 18F . Cette application est particulièrement importante dans le développement de radiopharmaceutiques pour l'imagerie diagnostique.
Bloc de construction pour les composés marqués au 18F
Il sert de bloc de construction important pour la synthèse de composés marqués au 18F , qui sont utilisés en tomographie par émission de positons (TEP), aidant au diagnostic et à la recherche de maladies.
Synthèse de complexes de palladium
Le composé a été impliqué dans la synthèse et l'analyse de la structure moléculaire du trans-dichlorodi((4-fluorophényl)méthanamine)palladium(II) . Ces complexes de palladium sont essentiels en catalyse, en particulier dans les réactions de couplage croisé.
Réaction de couplage croisé de Suzuki-Miyaura
Il a un potentiel d'utilisation dans la réaction de couplage croisé de Suzuki-Miyaura , une technique largement utilisée en synthèse organique. Cette réaction est avantageuse pour l'utilisation d'acides boroniques non toxiques et stables dans la création de composés biaryles.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNEVYPCZGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



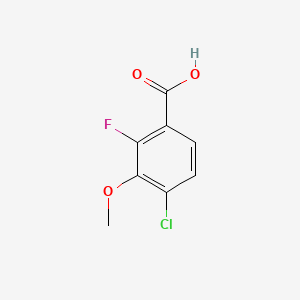
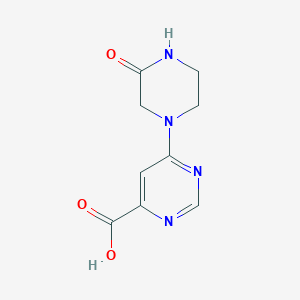
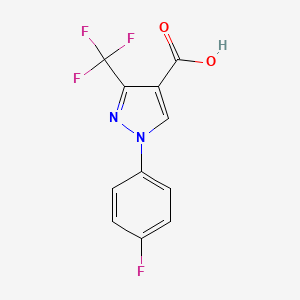

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
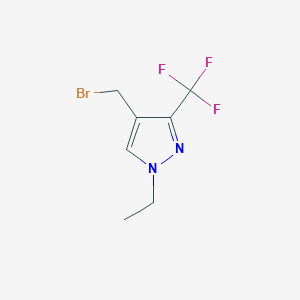
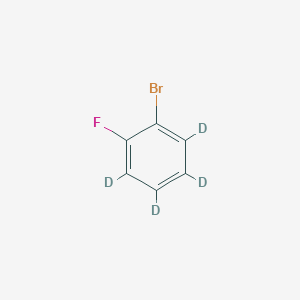
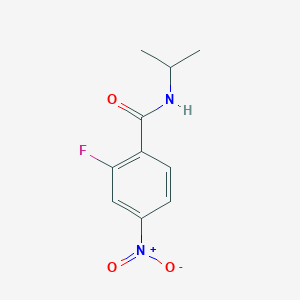

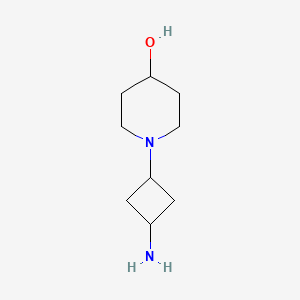
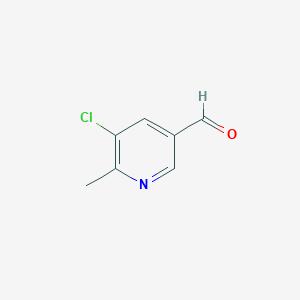
![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)

